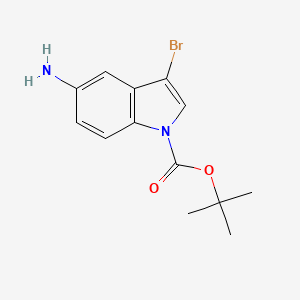

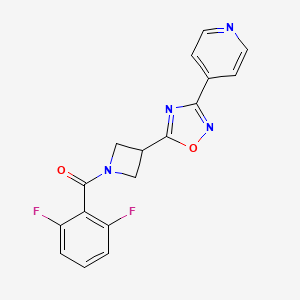

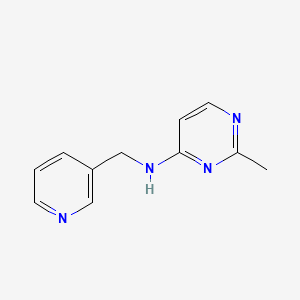

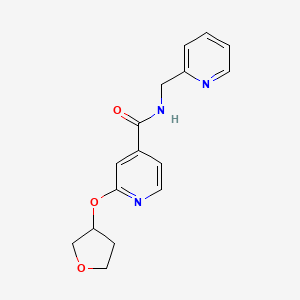

2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine is a pyrimidine derivative, which is a class of compounds known for their diverse range of biological activities. Pyrimidines are heterocyclic aromatic compounds similar to pyridine and benzene. The specific structure of this compound suggests that it could have potential applications in medicinal chemistry due to the presence of both pyrimidine and pyridine rings, which are common motifs in drug design.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds such as 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines involves the design and synthesis of a large number of analogs to explore structure–activity relationships . Similarly, the synthesis of 2,6-di(pyrimidin-4-yl)pyridine ligands involves the formation of complexes with metal ions, which could be related to the synthesis of this compound if metal coordination is required .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. For example, the presence of a 3-(4-fluoro)phenyl group in pyrazolo[1,5-a]pyrimidin-7-amines significantly affects their anti-mycobacterial activity . The molecular structure of this compound would likely exhibit similar importance in its biological interactions, with the potential for hydrogen bonding and metal coordination as seen in related compounds .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including intramolecular cyclization and complexation with metals. For instance, N-(4,4-diethoxybutyl)pyrimidin-2-amine can cyclize in the presence of phenols to form pyrrolidinyl pyrimidines . The chemical reactivity of this compound would be influenced by its functional groups and the potential for similar cyclization or complexation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, stability, and hydrogen bonding capacity, are essential for their biological function and pharmacokinetic profile. For example, the stability of Zn(II) and Cu(II) complexes with pyrimidine ligands can be significantly affected by the presence of auxiliary amines . The antimicrobial activity and molecular docking studies of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide demonstrate the importance of these properties in biological systems . The physical and chemical properties of this compound would need to be characterized to understand its potential as a therapeutic agent fully.

Aplicaciones Científicas De Investigación

Design and Synthesis of Novel Compounds

2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine serves as a key scaffold in the design and synthesis of novel compounds targeting various biological activities. For instance, derivatives of this compound have been synthesized and evaluated as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, showing potential for Alzheimer's disease treatment. Notably, N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine and its derivatives demonstrated significant inhibitory activities, highlighting the central pyrimidine ring's role in developing dual inhibitors (T. Mohamed et al., 2011).

Antibacterial and Insecticidal Potential

Research has extended into the exploration of pyrimidine derivatives for antibacterial and insecticidal applications. The synthesis of pyrimidine linked pyrazole heterocyclics has shown promising results against specific insects and microorganisms, underscoring the versatility of the pyrimidine scaffold in generating bioactive compounds (P. P. Deohate & Kalpana A. Palaspagar, 2020).

Histamine H4 Receptor Ligands

2-aminopyrimidines, including those related to this compound, have been synthesized as potent ligands for the histamine H4 receptor. This discovery contributes to the development of novel anti-inflammatory and analgesic agents, emphasizing the therapeutic potential of pyrimidine derivatives (R. Altenbach et al., 2008).

Antitumor, Antifungal, and Antibacterial Activities

Derivatives of this compound have been investigated for their pharmacological properties, including antitumor, antifungal, and antibacterial activities. Studies on pyrazole derivatives have identified specific pharmacophore sites responsible for these activities, further expanding the compound's applicability in medicinal chemistry (A. Titi et al., 2020).

Corrosion Inhibition

Beyond pharmacological applications, pyrimidinic Schiff bases derived from similar compounds have shown effectiveness as corrosion inhibitors for mild steel in acidic solutions. This indicates the chemical versatility and potential industrial applications of the pyrimidine scaffold (H. Ashassi-Sorkhabi et al., 2005).

Mecanismo De Acción

Mode of Action

Pyrimidinamines, in general, are known to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

It is known that pyrimidinamines can affect the purine and pyrimidine biosynthesis pathways . These pathways are crucial for the synthesis of nucleotides, which are essential for DNA and RNA production.

Pharmacokinetics

A study on similar pyrimidinamine derivatives showed that they have a clogp value less than 4 and a molecular weight less than 400, suggesting that they are likely to maintain drug-likeness during lead optimization .

Result of Action

Pyrimidinamine derivatives are known to exhibit potent anti-inflammatory effects and fungicidal activity .

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances in the environment .

Propiedades

IUPAC Name |

2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c1-9-13-6-4-11(15-9)14-8-10-3-2-5-12-7-10/h2-7H,8H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPLMXMUFNYMPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2502845.png)

![Ethyl 4-(2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate](/img/structure/B2502850.png)

![6-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2502855.png)

![5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/no-structure.png)